molecular formula C36H69NO8 B1513346 Dodecanoyl-galactosylceramide

Dodecanoyl-galactosylceramide

Cat. No.: B1513346
M. Wt: 643.9 g/mol
InChI Key: IYCYEZLMOLRFAN-XSXRAWBPSA-N
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Description

beta-D-Galactosyl-N-(dodecanoyl)sphingosine is a glycosphingolipid (GSL) consisting of a galactose residue linked via a β-glycosidic bond to the ceramide backbone. The ceramide moiety comprises a sphingosine base (d18:1, 4-sphingenine) acylated with a dodecanoyl (12-carbon) fatty acid chain. This compound plays roles in membrane structure, cell signaling, and lipid raft formation . Unlike glucosylceramides, galactosylceramides are enriched in neural tissues and myelin sheaths, though their specific functions depend on acyl chain length and sugar headgroup modifications .

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYEZLMOLRFAN-XSXRAWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Beta-D-galactosyl-N-(dodecanoyl)sphingosine is crucial in biochemical reactions, particularly in the metabolism of sphingolipids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is beta-galactosidase, which catalyzes the hydrolysis of the glycosidic bond in beta-D-galactosyl-N-(dodecanoyl)sphingosine, releasing the galactose moiety. This interaction is essential for the degradation and recycling of sphingolipids in the cell.

Cellular Effects

Beta-D-galactosyl-N-(dodecanoyl)sphingosine influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving sphingolipid metabolism. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, beta-D-galactosyl-N-(dodecanoyl)sphingosine impacts cellular metabolism by influencing the balance of sphingolipids and other lipids within the cell.

Molecular Mechanism

The molecular mechanism of beta-D-galactosyl-N-(dodecanoyl)sphingosine involves its interaction with specific biomolecules. It binds to beta-galactosidase, facilitating the hydrolysis of the glycosidic bond. This binding interaction is crucial for the compound’s role in sphingolipid metabolism. Additionally, beta-D-galactosyl-N-(dodecanoyl)sphingosine can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-D-galactosyl-N-(dodecanoyl)sphingosine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that beta-D-galactosyl-N-(dodecanoyl)sphingosine is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have demonstrated that prolonged exposure to beta-D-galactosyl-N-(dodecanoyl)sphingosine can result in alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of beta-D-galactosyl-N-(dodecanoyl)sphingosine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolism. At high doses, beta-D-galactosyl-N-(dodecanoyl)sphingosine can have toxic effects, leading to cellular dysfunction and adverse outcomes. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular processes.

Metabolic Pathways

Beta-D-galactosyl-N-(dodecanoyl)sphingosine is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It interacts with enzymes such as beta-galactosidase and ceramidase, which are crucial for the breakdown and recycling of sphingolipids. These interactions affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, beta-D-galactosyl-N-(dodecanoyl)sphingosine is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and function. The transport and distribution of beta-D-galactosyl-N-(dodecanoyl)sphingosine are essential for its role in cellular metabolism and signaling.

Subcellular Localization

Beta-D-galactosyl-N-(dodecanoyl)sphingosine is localized in specific subcellular compartments, such as the lysosomes and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate destination. The subcellular localization of beta-D-galactosyl-N-(dodecanoyl)sphingosine is crucial for its activity and function within the cell.

Biological Activity

Beta-D-galactosyl-N-(dodecanoyl)sphingosine, a glycosphingolipid, is a member of the sphingolipid family, which plays critical roles in various biological processes including cell signaling, apoptosis, and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and implications in disease states.

Structure and Properties

The compound is characterized by a dodecanoyl fatty acid chain linked to a galactose moiety via a sphingosine backbone. This unique structure influences its interaction with cellular membranes and its biological functions.

  • Signal Transduction : Sphingolipids like beta-D-galactosyl-N-(dodecanoyl)sphingosine are involved in signal transduction pathways. They can modulate the activity of various proteins and enzymes that are crucial for cellular responses.
  • Induction of Apoptosis : Research indicates that D-galactosyl-beta1-1' sphingosine can induce apoptosis in human natural killer (NK) cells. This mechanism appears to involve the activation of specific receptors that lead to cellular stress responses and eventual cell death .

Biological Effects

  • Immune Modulation : Beta-D-galactosyl-N-(dodecanoyl)sphingosine has been shown to inhibit the cytotoxic activity and interferon-gamma secretion of NK cells. This suggests a potential role in modulating immune responses, particularly in conditions where glycosphingolipids accumulate .
  • Cellular Growth and Differentiation : The compound may influence neuronal growth and differentiation through its effects on sphingolipid metabolism .

Case Study 1: Apoptosis Induction in NK Cells

A study demonstrated that exposure to beta-D-galactosyl-N-(dodecanoyl)sphingosine led to significant apoptosis in NK cells, characterized by globoid-like formation and multinucleation. These findings suggest that this compound could have therapeutic implications in diseases where NK cell function is compromised .

Case Study 2: Sphingolipid Metabolism in Disease Models

In mouse models of Farber disease, alterations in sphingolipid levels were observed, indicating that compounds like beta-D-galactosyl-N-(dodecanoyl)sphingosine might play a role in disease pathology. The study noted increased levels of sphinganine and ceramide, which are critical for understanding the metabolic dysregulation associated with this condition .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of beta-D-galactosyl-N-(dodecanoyl)sphingosine:

Study Findings
Induces apoptosis in human NK cells; inhibits cytotoxicity and IFN-gamma secretion.
Alters sphingolipid levels in mouse models of Farber disease, correlating with disease progression.
Involved in neuronal growth signaling pathways; potential implications for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison Based on Sugar Moieties

beta-D-Galactosyl-N-(dodecanoyl)sphingosine vs. beta-D-Glucosyl-N-(dodecanoyl)sphingosine
  • Structural Difference : The galactose headgroup (beta-D-galactosyl) vs. glucose (beta-D-glucosyl).
  • Functional Impact: Galactosylceramides are critical for myelin stability and neurodevelopment, while glucosylceramides are precursors for complex GSLs in non-neural tissues . Galactosylceramides exhibit higher affinity for lipid rafts due to hydrogen bonding differences in the galactose moiety .
beta-D-Galactosyl-N-(dodecanoyl)sphingosine vs. Lactosylceramide (beta-D-Galactosyl-(1→4)-beta-D-Glucosylceramide)
  • Structural Difference: Monosaccharide (galactose) vs. disaccharide (galactose-glucose).
  • Functional Impact :
    • Lactosylceramide participates in inflammatory signaling and cell adhesion, whereas galactosylceramide is more specialized in membrane insulation .

Comparison Based on Acyl Chain Length

Dodecanoyl (C12) vs. Tetradecanoyl (C14) Chains
  • Example Compounds: beta-D-Galactosyl-N-(dodecanoyl)sphingosine (C12). beta-D-Galactosyl-N-(tetradecanoyl)sphingosine (C14) .
  • Impact: Longer acyl chains (e.g., C14) enhance membrane rigidity and reduce solubility in aqueous environments . C12 derivatives are more prevalent in bacterial lipid A structures (e.g., 3-OH dodecanoyl in A. baumannii), suggesting roles in pathogen-host interactions .
Dodecanoyl (C12) vs. Tricosanoyl (C23) Chains
  • Example Compounds: beta-D-Galactosyl-N-(tricosanoyl)sphingosine (C23) .
  • Impact :
    • Ultra-long chains (C20–C24) are associated with epidermal barrier function and ceramide signaling in apoptosis .

Comparison with Dihydroceramide Analogs

  • Example Compounds :
    • D-erythro-C12-dihydroceramide (C12-dhCCPS) lacks the 4,5-double bond in the sphingosine backbone .
  • Functional Impact :
    • Dihydroceramides are metabolic intermediates and require desaturase (e.g., DEGS-1) for conversion to bioactive ceramides. The absence of the double bond in dihydroceramides reduces pro-apoptotic signaling .

Data Tables

Table 1. Structural and Functional Comparison of Selected Sphingolipids

Compound Name Sugar Moieties Acyl Chain Length Key Functions References
beta-D-Galactosyl-N-(dodecanoyl)sphingosine β-D-galactose C12 Myelin stability, lipid raft formation
beta-D-Glucosyl-N-(dodecanoyl)sphingosine β-D-glucose C12 Precursor for gangliosides
beta-D-Galactosyl-N-(tetradecanoyl)sphingosine β-D-galactose C14 Enhanced membrane rigidity
D-erythro-C12-dihydroceramide None (dihydroceramide) C12 Desaturase substrate, apoptosis regulation

Research Findings and Implications

  • Acyl Chain Length and Solubility: Shorter chains (C12) increase solubility and metabolic turnover, while longer chains (C14–C24) enhance membrane integration and signaling specificity .
  • Sugar Headgroup Specificity : Galactosylceramides are evolutionarily conserved in neural tissues, whereas glucosylceramides dominate in peripheral tissues, reflecting divergent roles in cellular compartmentalization .

Preparation Methods

Starting Materials and Stereospecific Synthesis

  • The sphingosine backbone can be synthesized stereospecifically from either L-serine or D-serine, allowing access to all four stereoisomers of sphingosine depending on the starting material and reagents used.
  • The synthesis avoids chromatographic purification and separation steps, making it efficient and scalable.
  • The process includes selective protection of hydroxyl groups and Wittig olefination to introduce the aliphatic chain.

Key Reactions and Conditions

  • Protection of diols : D-galactose is protected at the 4 and 6 positions using lower aliphatic ketones or aromatic aldehydes to prevent side reactions during subsequent steps.
  • Oxidation : The protected sugar undergoes cleavage with alkali metal periodate (e.g., sodium periodate) to generate protected D-threose intermediates.
  • Wittig Reaction : Introduction of the aliphatic chain (e.g., dodecyl group) is achieved by Wittig olefination using aliphatic triphenylphosphonium halides and strong bases such as phenyllithium or sodium amide under inert atmosphere and low temperature.
  • Azido group introduction : The free hydroxyl group is converted into an azido group to allow further functionalization.
  • Deprotection and selective protection : Protective groups are selectively removed or introduced to allow glycosylation at the correct position.

Glycosylation with Beta-D-Galactose

  • Glycosylation is performed by coupling the sphingosine intermediate with a protected beta-D-galactose derivative, often in the form of a 1-halogen or trifluoro/trichloroacetimidate derivative of tetraacylated D-galactose.
  • The glycosidation step is stereoselective, favoring the beta-anomer due to the choice of protecting groups and reaction conditions.
  • After glycosylation, the acyl groups and protective groups are removed to yield the free beta-D-galactosyl sphingosine intermediate.

N-Acylation with Dodecanoic Acid

  • The amino group of the sphingosine moiety is acylated with dodecanoic acid (lauric acid) to form the N-(dodecanoyl) derivative.
  • This step typically uses the free amino group after azido reduction and involves standard peptide coupling or acylation methods with the fatty acid under mild conditions.
  • The reaction conditions are optimized to avoid racemization or side reactions.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome/Notes
1 Sphingosine synthesis L- or D-serine, protective groups, Wittig reaction with aliphatic triphenylphosphonium halide, bases (phenyllithium) Stereospecific sphingosine base with aliphatic chain introduced
2 Sugar protection & oxidation Protection of D-galactose (4,6-positions), sodium periodate cleavage Protected D-threose intermediate for glycosylation
3 Glycosylation Protected beta-D-galactose derivatives (1-halogen or trifluoroacetimidate), coupling reagents Beta-D-galactosyl sphingosine intermediate
4 Deprotection Acid/base treatments to remove protective groups Free beta-D-galactosyl sphingosine
5 Azido group reduction & N-acylation Reduction of azido to amino group, acylation with dodecanoic acid (lauric acid) Beta-D-galactosyl-N-(dodecanoyl)sphingosine final product

Detailed Research Findings and Considerations

  • The stereochemical purity of the sphingosine base is crucial for biological activity; thus, starting from optically pure serine and using stereospecific reactions is preferred.
  • Wittig olefination is a key step for introducing the aliphatic chain with control over chain length and saturation; for dodecanoyl derivatives, a C12 triphenylphosphonium salt is used.
  • Protective group strategies (e.g., isopropylidene, acetyl) are essential to direct glycosylation and avoid side reactions.
  • The glycosylation step uses well-established methods with trifluoroacetimidate or halogenated sugar donors to achieve high beta-selectivity.
  • N-acylation with fatty acids like dodecanoic acid is typically conducted under mild coupling conditions to maintain integrity of the glycosphingolipid.
  • The overall synthetic route is designed to minimize the formation of diastereomeric mixtures, reducing the need for chromatographic separations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanoyl-galactosylceramide
Reactant of Route 2
Reactant of Route 2
Dodecanoyl-galactosylceramide

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